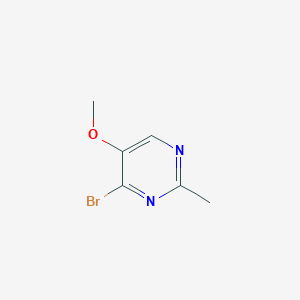

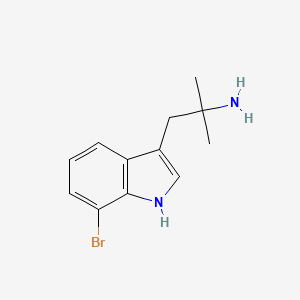

![molecular formula C20H23N5O3 B3015293 9-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 838897-88-4](/img/structure/B3015293.png)

9-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound you mentioned seems to be a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring . They have diverse biological activities and are used in medicinal chemistry .

Synthesis Analysis

Pyrimidine derivatives can be synthesized using various methods. For instance, thieno[3,2-d]pyrimidin-4-ones were synthesized by heating thiophene-2-carboxamides in formic acid . Another method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization of the intermediates .Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For example, heating thiophene-2-carboxamides in formic acid afforded thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .科学的研究の応用

Structural Insights and Applications

Crystal Structure and Hydrogen Bonding : The detailed study of a purine-pyrimidine hydrogen-bonded complex, involving 9-ethyl-2-aminopurine and 1-methyl-5-fluorouracil, reveals the formation of a planar complex joined by two hydrogen bonds. This arrangement resembles the Watson-Crick pairing in DNA, suggesting potential applications in understanding and manipulating genetic materials and their interactions (Sobell, 1966).

Anti-inflammatory Activity

Inflammation Modulation : Research on substituted analogues of pyrimidopurinediones has demonstrated significant anti-inflammatory activity in chronic inflammation models, such as the adjuvant-induced arthritis rat model. This suggests potential therapeutic applications for inflammatory diseases without the side effects commonly associated with other anti-inflammatory compounds (Kaminski et al., 1989).

Synthesis and SAR Studies

GnRH Receptor Antagonists : The synthesis and structure-activity relationship (SAR) studies of thieno[2,3-d]pyrimidine-2,4-diones have identified potent human GnRH receptor antagonists for treating reproductive diseases. This highlights the compound's potential in developing treatments for conditions related to reproductive health (Guo et al., 2003).

Marine Natural Products

Natural Derivatives : From the South China Sea gorgonian Subergorgia suberosa, new purine derivatives have been isolated, including pyrimido-purine diones. These compounds expand the chemical diversity derived from marine sources and may have applications in drug discovery or as biological probes (Qi et al., 2008).

Antioxidant and Medicinal Chemistry

Antioxidant Activity : A study on the aminomethylation of ethosuximide and pufemide anticonvulsants has led to N-aminomethyl derivatives exhibiting significant antioxidant activity. This suggests potential applications in neuroprotection and the management of oxidative stress-related conditions (Hakobyan et al., 2020).

作用機序

将来の方向性

特性

IUPAC Name |

9-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3/c1-4-14-6-8-15(9-7-14)23-10-5-11-24-16-17(21-19(23)24)22(3)20(28)25(18(16)27)12-13(2)26/h6-9H,4-5,10-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTKVMNEQXYNND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

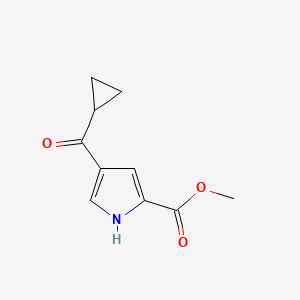

![N-[2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3015212.png)

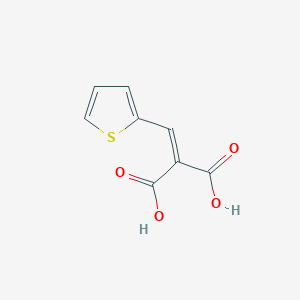

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B3015213.png)

![4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride](/img/no-structure.png)

![6-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine](/img/structure/B3015218.png)

![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3015225.png)

![N-[2-(2-bromophenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B3015227.png)

![1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B3015230.png)